molecular formula C12H10FN3O B14440529 N-(2-Fluorophenyl)-N'-pyridin-4-ylurea CAS No. 76947-65-4

N-(2-Fluorophenyl)-N'-pyridin-4-ylurea

Cat. No.: B14440529
CAS No.: 76947-65-4
M. Wt: 231.23 g/mol
InChI Key: DPZALLDLFKMFJH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N'-pyridin-4-ylurea is a urea derivative featuring a 2-fluorophenyl group attached to one nitrogen atom and a pyridin-4-yl group to the other. Urea derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their hydrogen-bonding capacity and structural versatility.

The fluorine substituent on the phenyl ring likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs, influencing binding affinity in biological systems . The pyridin-4-yl group may contribute to solubility and intermolecular interactions, as seen in related pyridine-containing urea derivatives .

Properties

CAS No.

76947-65-4

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H10FN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17)

InChI Key

DPZALLDLFKMFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea typically involves the reaction of 2-fluoroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)-N’-pyridin-4-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Fluorophenyl)-N’-pyridin-4-ylurea has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituents are compared below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Applications
N-(2-Fluorophenyl)-N'-pyridin-4-ylurea R1 = 2-Fluorophenyl, R2 = Pyridin-4-yl C12H9FN4O 260.23 (calculated) Not explicitly reported
Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N'-phenylurea) R1 = Phenyl, R2 = 2-Chloro-4-pyridinyl C12H10ClN3O 271.68 Plant growth regulator
N-(4-Cyanophenyl)-N'-phenylurea R1 = Phenyl, R2 = 4-Cyanophenyl C14H11N3O 237.26 Research chemical
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea R1 = 2-Chloro-6-methylphenyl, R2 = Pyridin-4-yl C13H11ClN4O 290.70 Unknown (research use)

Key Observations :

  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 2-chloro-6-methylphenyl . Fluorine’s electron-withdrawing effect could enhance hydrogen-bonding interactions, as seen in fluorinated hydrazine derivatives with potent antitubercular activity .
  • Pyridine Position: The pyridin-4-yl group in the target compound differs from the 2-chloro-4-pyridinyl group in forchlorfenuron.
Physicochemical Properties
  • Melting Points : Forchlorfenuron derivatives exhibit melting points >250°C, consistent with the high thermal stability of urea analogs . The target compound’s melting point is unreported but likely falls within this range.
  • Hydrogen Bonding : Thiourea analogs (e.g., N-(biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea) demonstrate intramolecular N–H···O/N hydrogen bonds, stabilizing planar geometries . Similar interactions are expected in this compound.

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